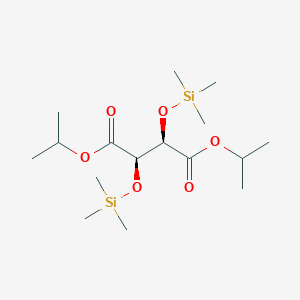![molecular formula C22H23N5O5 B135104 2-[2-(2-Naphthalenyl)ethoxy]adenosine CAS No. 131865-99-1](/img/structure/B135104.png)
2-[2-(2-Naphthalenyl)ethoxy]adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Naphthalenyl)ethoxy]adenosine is a synthetic compound with the molecular formula C22H23N5O5 and a molecular weight of 437.45 g/mol . It is known for its unique structure, which combines the properties of adenosine and naphthalene, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Naphthalenyl)ethoxy]adenosine typically involves the reaction of 2-naphthalenylethanol with adenosine under specific conditions. The process includes:
Starting Materials: 2-naphthalenylethanol and adenosine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the etherification process.
Purification: The product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Naphthalenyl)ethoxy]adenosine can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced under specific conditions to modify the naphthalene ring.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-[2-(2-Naphthalenyl)ethoxy]adenosine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of naphthalene derivatives and adenosine analogs.
Biology: The compound is investigated for its potential effects on biological systems, particularly in relation to adenosine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an adenosine receptor agonist or antagonist.
Mechanism of Action
The mechanism of action of 2-[2-(2-Naphthalenyl)ethoxy]adenosine involves its interaction with adenosine receptors in biological systems. The compound can mimic or inhibit the effects of natural adenosine, leading to various physiological responses. The molecular targets include A1, A2A, A2B, and A3 adenosine receptors, which are involved in numerous cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Naphthylethoxy)adenosine: A closely related compound with similar structural features.
Adenosine: The parent compound, which is a well-known nucleoside involved in many biological processes.
Naphthalene derivatives: Compounds containing the naphthalene moiety, which exhibit diverse chemical reactivity.
Uniqueness
2-[2-(2-Naphthalenyl)ethoxy]adenosine is unique due to its combination of adenosine and naphthalene properties.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(2-naphthalen-2-ylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c23-19-16-20(27(11-24-16)21-18(30)17(29)15(10-28)32-21)26-22(25-19)31-8-7-12-5-6-13-3-1-2-4-14(13)9-12/h1-6,9,11,15,17-18,21,28-30H,7-8,10H2,(H2,23,25,26)/t15-,17-,18-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDBQJZQQFLFGG-QTQZEZTPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Methylbenz[a]anthracene](/img/structure/B135024.png)
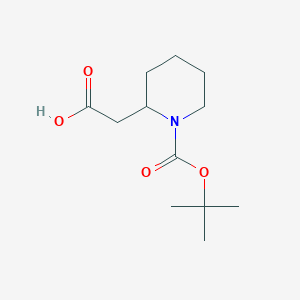


![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)
![8-Methylbenz[a]anthracene](/img/structure/B135035.png)
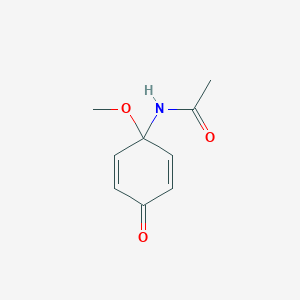
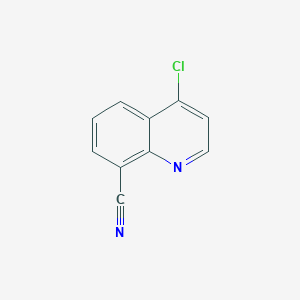
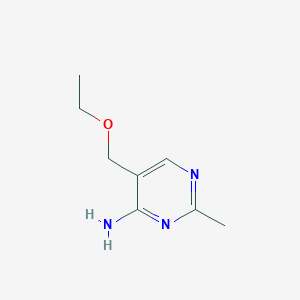
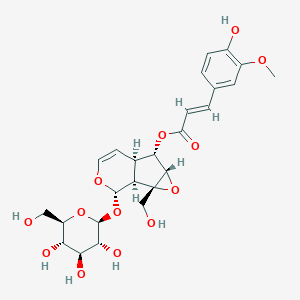
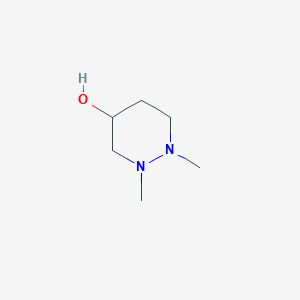

![9-Methylbenz[a]anthracene](/img/structure/B135053.png)
